3-bromo-N-(trifluoromethyl)aniline
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Overview
Description
3-Bromo-N-(trifluoromethyl)aniline, also known as 4-bromo-3-(trifluoromethyl)aniline, is an organic compound with the molecular formula C7H5BrF3N. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by bromine and trifluoromethyl groups. This compound is widely used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-bromo-N-(trifluoromethyl)aniline typically involves the bromination of 3-(trifluoromethyl)aniline. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and prevent over-bromination .
Industrial Production Methods
Industrial production of this compound often follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The bromination reaction is typically followed by purification steps such as distillation or recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the bromine and trifluoromethyl groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Bromo-N-(trifluoromethyl)aniline is utilized in various scientific research applications:
Mechanism of Action
The mechanism of action of 3-bromo-N-(trifluoromethyl)aniline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, which can improve its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-(trifluoromethyl)phenylamine
- 5-Amino-2-bromobenzotrifluoride
- 2-Bromo-5-(trifluoromethyl)aniline
Uniqueness
3-Bromo-N-(trifluoromethyl)aniline is unique due to the presence of both bromine and trifluoromethyl groups on the aniline ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in various synthetic applications. The trifluoromethyl group, in particular, enhances the compound’s chemical stability and lipophilicity, which are desirable traits in drug development .
Properties
Molecular Formula |
C7H5BrF3N |
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Molecular Weight |
240.02 g/mol |
IUPAC Name |
3-bromo-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C7H5BrF3N/c8-5-2-1-3-6(4-5)12-7(9,10)11/h1-4,12H |
InChI Key |
LDDOBTPQZBAIIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(F)(F)F |
Origin of Product |
United States |
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